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Executive Summary

BBO0-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm
shift in targeting the phosphoinositide 3-kinase alpha (PI3Ka) pathway, a critical signaling node
in many cancers. Unlike conventional PI3Ka kinase inhibitors that are often associated with the
dose-limiting toxicity of hyperglycemia, BBO-10203 employs a novel mechanism of action that
selectively inhibits RAS-mediated PI3Ka activation in tumor cells while sparing the insulin
signaling pathway responsible for glucose homeostasis.[1][2][3] This technical guide provides a
comprehensive overview of the preclinical data on BBO-10203, with a focus on its unique
mechanism and its notable lack of hyperglycemic effects. The information presented herein is
intended to inform researchers, scientists, and drug development professionals on the scientific
underpinnings of this promising therapeutic candidate.

Introduction: The Challenge of Targeting PI3Ka

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades
in human cancers, making it an attractive target for therapeutic intervention.[4] The alpha
isoform of PI3K (PI3Ka), encoded by the PIK3CA gene, is a key mediator of this pathway and
is frequently mutated in a variety of solid tumors.[4]

Conventional PI3Ka inhibitors, such as the FDA-approved alpelisib, target the ATP-binding
pocket of the kinase domain, effectively shutting down its catalytic activity.[1] While this
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approach has shown clinical efficacy, it is hampered by a significant on-target side effect:
hyperglycemia.[1][4][5] This occurs because PI3Ka is also a crucial component of the insulin
signaling pathway, which regulates glucose uptake in peripheral tissues like skeletal muscle
and adipose tissue.[4] Global inhibition of PI3Ka, therefore, leads to insulin resistance and
elevated blood glucose levels, which can necessitate dose reductions or interruptions, thereby
limiting the therapeutic window.[5]

BBO0-10203 was developed to overcome this limitation by selectively targeting the oncogenic
signaling of PI3Ka without affecting its role in normal glucose metabolism.[2][6]

Mechanism of Action of BBO-10203

BBO-10203 is not a kinase inhibitor. Instead, it is a "RAS:PI3Ka breaker" that disrupts the
protein-protein interaction between RAS GTPases (HRAS, NRAS, and KRAS) and PI3Ka.[1][2]

[7]

Covalent Binding to the RAS-Binding Domain

BBO-10203 is an orally available drug that covalently and specifically binds to Cysteine 242
(C242) within the RAS-binding domain (RBD) of p110aq, the catalytic subunit of PI3Ka.[2][3][7]
This cysteine residue is unique to the alpha isoform, contributing to the selectivity of BBO-
10203.[3] By binding to the RBD, BB0O-10203 sterically hinders the docking of RAS proteins,
thereby preventing the RAS-mediated activation of PI13Ka.[1][7]

Preserving Insulin Signhaling

Crucially, the activation of PI3Ka by the insulin receptor is not dependent on RAS.[1][2][8]
Insulin signaling proceeds through the insulin receptor substrate (IRS) proteins, which directly
recruit and activate PI3Ka. By leaving this pathway intact, BBO-10203 avoids the on-target
hyperglycemia that plagues traditional PI3Ka kinase inhibitors.[1][7]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.researchgate.net/publication/392631878_BBO-10203_inhibits_tumor_growth_without_inducing_hyperglycemia_by_blocking_RAS-PI3Ka_interaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC8055705/
https://frederick.cancer.gov/news/drug-blocking-cancer-driving-ras-pi3k-pathway-enters-clinical-trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC8055705/
https://frederick.cancer.gov/news/drug-blocking-cancer-driving-ras-pi3k-pathway-enters-clinical-trials
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12482239/
https://docs.publicnow.com/viewDoc.aspx?filename=241293%5CEXT%5CFA17D0300E362B5B61CAEEC252C1954CD794CEF0_0679AD254B578411D8B8560B3D4C01AD4132653E.PDF
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.researchgate.net/publication/392631878_BBO-10203_inhibits_tumor_growth_without_inducing_hyperglycemia_by_blocking_RAS-PI3Ka_interaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC12482239/
https://www.osti.gov/servlets/purl/2587682
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12482239/
http://bbotx.com/wp-content/uploads/Science_BBO-10203-inhibits-tumor-growth-without-inducing-hyperglycemia-by-blocking-RAS-PI3Ka-interaction.pdf
https://www.osti.gov/servlets/purl/2587682
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
http://bbotx.com/wp-content/uploads/Science_BBO-10203-inhibits-tumor-growth-without-inducing-hyperglycemia-by-blocking-RAS-PI3Ka-interaction.pdf
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.researchgate.net/publication/392631878_BBO-10203_inhibits_tumor_growth_without_inducing_hyperglycemia_by_blocking_RAS-PI3Ka_interaction
https://www.osti.gov/servlets/purl/2587682
https://www.researchgate.net/publication/392631878_BBO-10203_inhibits_tumor_growth_without_inducing_hyperglycemia_by_blocking_RAS-PI3Ka_interaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC12482239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11718114/
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.researchgate.net/publication/392631878_BBO-10203_inhibits_tumor_growth_without_inducing_hyperglycemia_by_blocking_RAS-PI3Ka_interaction
https://www.osti.gov/servlets/purl/2587682
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Oncogenic Signaling (Tumor Cell) Insulin Signaling (Normal Cell)

[ Growth Factor j [ Insulin ]

Y Y

Receptor Tyrosine )
[ Kinase (RTK) j [ Insulin Receptor ]
[ RAS ] BBO-10203 [ IRS ] BBO-10203

Blocks RAS
interaction

=) )

l,___________

[ Tumor Growth ] [ Glucose Uptake j

Click to download full resolution via product page

Caption: Signaling pathways affected by BBO-10203.
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Preclinical Data

A substantial body of preclinical evidence supports the efficacy and safety profile of BBO-

10203.

In Vitro Activity

BBO-10203 has demonstrated potent and selective inhibition of the PI3Ka pathway in various

cancer cell lines.

Parameter Cell Line Genotype Value Source
PAKT Inhibition Multiple Cell - Mean EC50 of
) HER2 amplified [8]
IC50 Lines 3.2nM
» IC50 of 1.4 nM
HER2 amplified,
BT-474 (target [8]
PIK3CA K111N
engagement)
HER2 amplified,
KYSE-410 IC50 ~5 nM [5]
KRAS G12C
RAS:PI3Ka
_ HEK293T cells KRAS-G12D 6 nM [1]
Interaction IC50
In vitro assay KRAS 3nM [9]
Target HER2 amplified, Full engagement
BT-474 [8]
Engagement PIK3CA K111N at 10 nM
Diverse Cell ) Full engagement
) Various [2]
Lines at 30 nM

In Vivo Efficacy and Pharmacodynamics

In vivo studies using xenograft models have shown significant anti-tumor activity of BBO-

10203, both as a monotherapy and in combination with other targeted agents.
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Model Treatment Dose Outcome Source
BBO-10203 ) Tumor
KYSE-410 CDX 30 mg/kg, daily ) [31[9]
Monotherapy regression
BT-474 BBO-10203 ] 88% tumor
100 mg/kg, daily o [8]
Xenograft Monotherapy growth inhibition
>70% average
KRAS-mutant BBO-10203 N
Not specified tumor growth [2]
CDX/PDX Monotherapy o
inhibition
3-100 mg/kg, Dose-dependent
KYSE-410 CDX BBO-10203 ] o 9]
single dose PAKT inhibition
30 mg/kg, single Complete target
KYSE-410 CDX BBO-10203 [3]1[9]

dose

engagement

Assessment of Hyperglycemia

A key differentiator for BBO-10203 is its lack of effect on glucose metabolism. This has been

consistently demonstrated in preclinical models.

Experiment  Model Treatment Dose Outcome Source
No induction
of

Oral Glucose Fasted male )
hyperglycemi

Tolerance C57BL/6 BBO-10203 100 mg/kg [1][2]18]
aor

Test (OGTT) mice ] )
hyperinsuline
mia

Oral Glucose Fasted male

o Dose- Glucose
Tolerance C57BL/6 Alpelisib ) [1]
) dependent accumulation

Test (OGTT) mice
No effect on

In vitro insulin  Differentiated B ) )

) ) ) BBO-10203 Not specified insulin [5]

signaling adipocytes ] )
signaling

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


http://bbotx.com/wp-content/uploads/Science_BBO-10203-inhibits-tumor-growth-without-inducing-hyperglycemia-by-blocking-RAS-PI3Ka-interaction.pdf
https://www.biospace.com/press-releases/bbot-announces-publication-in-science-highlighting-preclinical-data-that-supports-the-potential-for-ras-pi3k%CE%B1-breaker-bbo-10203-to-provide-therapeutic-benefit-across-multiple-tumor-types
https://pmc.ncbi.nlm.nih.gov/articles/PMC11718114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12482239/
https://www.biospace.com/press-releases/bbot-announces-publication-in-science-highlighting-preclinical-data-that-supports-the-potential-for-ras-pi3k%CE%B1-breaker-bbo-10203-to-provide-therapeutic-benefit-across-multiple-tumor-types
http://bbotx.com/wp-content/uploads/Science_BBO-10203-inhibits-tumor-growth-without-inducing-hyperglycemia-by-blocking-RAS-PI3Ka-interaction.pdf
https://www.biospace.com/press-releases/bbot-announces-publication-in-science-highlighting-preclinical-data-that-supports-the-potential-for-ras-pi3k%CE%B1-breaker-bbo-10203-to-provide-therapeutic-benefit-across-multiple-tumor-types
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.researchgate.net/publication/392631878_BBO-10203_inhibits_tumor_growth_without_inducing_hyperglycemia_by_blocking_RAS-PI3Ka_interaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC12482239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11718114/
https://www.researchgate.net/publication/392631878_BBO-10203_inhibits_tumor_growth_without_inducing_hyperglycemia_by_blocking_RAS-PI3Ka_interaction
https://frederick.cancer.gov/news/drug-blocking-cancer-driving-ras-pi3k-pathway-enters-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Disclaimer:The following are generalized protocols based on standard laboratory practices. The
specific, detailed protocols for the BBO-10203 studies by Simanshu et al. are not fully
disclosed in the publicly available literature.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of a compound on glucose metabolism in mice.
e Animal Model: Male C57BL/6 mice are commonly used.

o Acclimatization: Animals are acclimated for at least one week before the experiment.

o Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

e Compound Administration: BBO-10203 (e.g., 100 mg/kg) or vehicle control is administered
orally (p.o.). Alpelisib can be used as a positive control for hyperglycemia.

o Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure
fasting glucose levels.

e Glucose Challenge: A solution of D-glucose (typically 1-2 g/kg body weight) is administered
orally.

e Blood Sampling: Blood samples are collected at specified time points (e.g., 15, 30, 60, 90,
and 120 minutes) post-glucose administration.

» Analysis: Blood glucose levels are measured using a glucometer. Serum can be collected to
measure insulin or C-peptide levels via ELISA.

o Data Presentation: Glucose levels over time are plotted to generate a glucose tolerance
curve. The area under the curve (AUC) is calculated for quantitative comparison.

Western Blot for pAKT Inhibition

This protocol is used to measure the inhibition of AKT phosphorylation, a downstream marker
of PI3Ka activity.
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Cell Culture and Treatment: Cancer cell lines (e.g., KYSE-410, BT-474) are cultured to ~70-
80% confluency and then treated with varying concentrations of BB0O-10203 or vehicle for a
specified time.

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing
protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a
BCA assay.

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose
membrane.

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in
Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary
antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g.,
GAPDH or (-actin).

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with
HRP-conjugated secondary antibodies for 1 hour at room temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate
and imaged.

Densitometry: Band intensities are quantified to determine the ratio of pAKT to total AKT.
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Caption: Western blot experimental workflow.
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In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of BBO-
10203 in mice.

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

e Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a medium
like Matrigel is subcutaneously injected into the flank of each mouse.

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).
e Randomization: Mice are randomized into treatment and control groups.

o Treatment: BBO-10203 is administered orally at specified doses and schedules (e.g., daily).
The control group receives a vehicle.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per
week). Tumor volume is often calculated using the formula: (Length x Width?)/2.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or at a specified time point.

o Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of
target engagement and downstream signaling (e.g., pAKT levels by Western blot or
immunohistochemistry).

Conclusion and Future Directions

BBO0-10203 represents a significant advancement in the field of PI3Ka-targeted cancer
therapy. Its unique mechanism of action, which involves the selective disruption of the RAS-
PI3Ka interaction, allows for potent inhibition of oncogenic signaling without the hyperglycemic
side effects that limit the utility of conventional PI3Ka kinase inhibitors.[1][2][7] The robust
preclinical data demonstrate both strong anti-tumor efficacy and a favorable safety profile
concerning glucose metabolism.[8][9]

BBO0-10203 is currently being evaluated in a Phase 1 clinical trial (NCT06625775) for patients
with advanced solid tumors, including breast, colorectal, and non-small cell lung cancers.[2][10]
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The findings from this and future clinical studies will be critical in determining the therapeutic
potential of this novel "RAS:PI3Ka breaker” in a clinical setting. The development of BBO-
10203 showcases a successful structure-guided design strategy to target protein-protein
interactions, opening new avenues for the development of more selective and better-tolerated
cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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